

Apitolisib pAkt modulation threshold tumor shrinkage

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Compound Focus: Apitolisib

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pAkt Modulation & Efficacy Thresholds

The table below summarizes the key quantitative relationships between **Apitolisib**-induced pAkt inhibition and antitumor efficacy, derived from integrated PK-PD-efficacy models.

Model System	Matrix for pAkt Measurement	Minimum pAkt Inhibition for Tumor Shrinkage	Constant pAkt Inhibition for Tumor Stasis
Preclinical (Xenograft)	Tumor Tissue [1]	35% - 45% [1]	61% [1]
Clinical (Phase 1)	Platelet-Rich Plasma (PRP) [1]	35% - 45% [1]	65% [1]

Experimental Protocols for pAkt Analysis

Here are the detailed methodologies for assessing pAkt modulation from the key studies, which can guide your experimental designs.

Preclinical Model (Xenograft) Protocol [1]

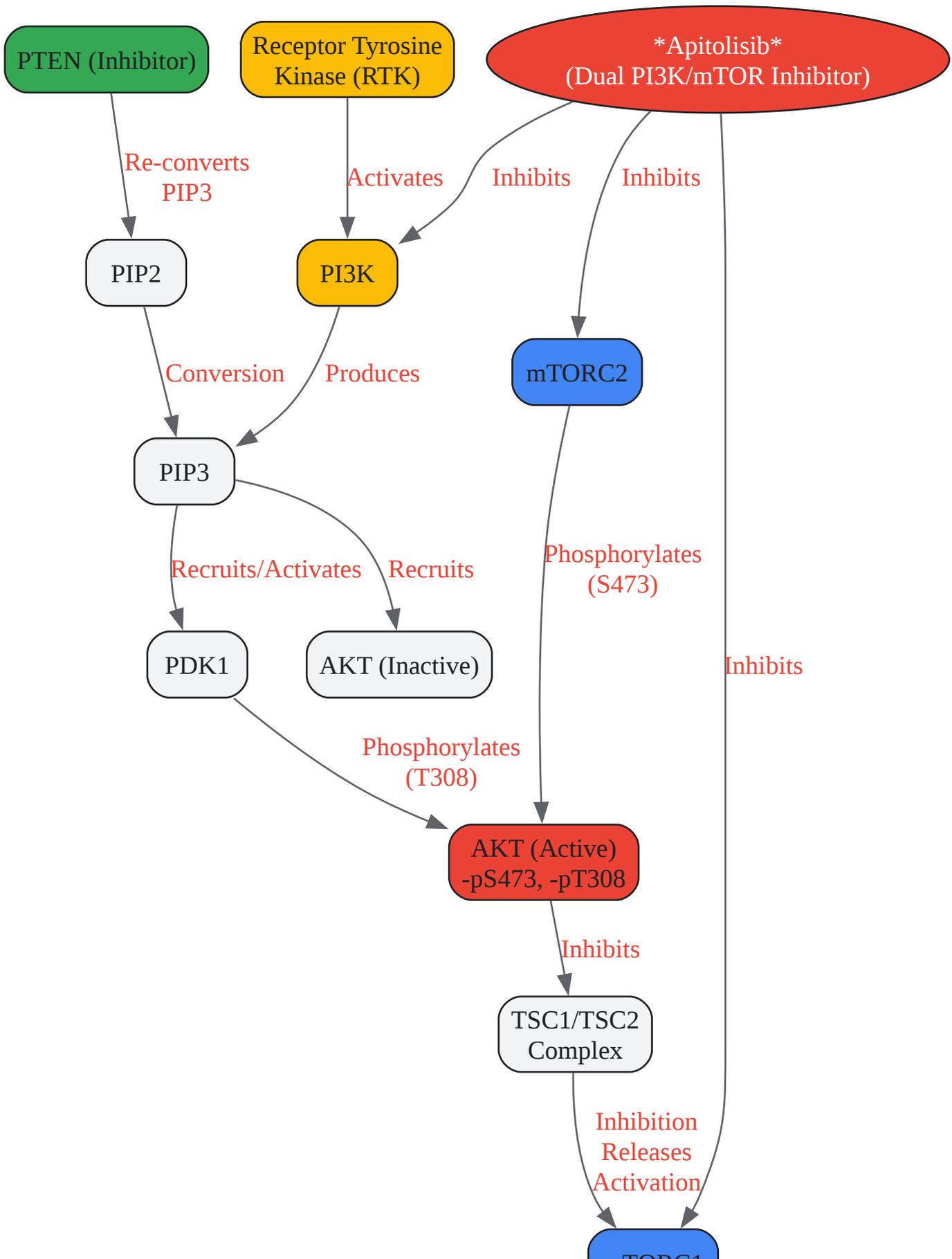
- **Cell Line & Animals:** Female beige nude XID mice bearing subcutaneous 786-O human renal cell adenocarcinoma (RCC) xenografts.
- **Dosing: Apitolisib** was administered orally, once daily (QD), for 17 days. Doses ranged from 0.008 to 11 mg/kg.
- **Tumor Measurement:** Tumor volume was calculated periodically using digital calipers and the formula: $(\text{length} \times \text{width}^2) \times 0.5$.
- **Biomarker Analysis:** pAkt levels were measured directly from the **tumor tissue** matrix after collection.

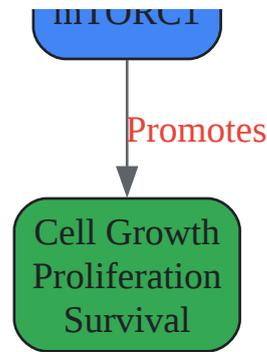
Clinical Model (Phase 1) Protocol [1] [2]

- **Study Design:** Phase I trial in patients with advanced solid tumors using a modified 3+3 dose escalation design.
- **Dosing: Apitolisib** was given orally on a once-daily schedule (e.g., 21 days on/7 days off or continuous 28-day cycles). The Recommended Phase 2 Dose (RP2D) was 40 mg.
- **Biomarker Analysis:** pAkt modulation was assessed in **platelet-rich plasma (PRP)** as a surrogate tissue. Significant reductions ($\geq 90\%$) in pAkt levels were observed at doses ≥ 16 mg [2].
- **Efficacy Assessment:** Tumor response was evaluated according to RECIST guidelines (e.g., version 1.1).

PI3K/AKT/mTOR Signaling Pathway & Apitolisib Inhibition

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of **Apitolisib**, which is crucial for understanding its pharmacodynamic effects.





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The diagram shows that **Apitolisib**, as a dual inhibitor, directly targets both PI3K and mTOR (mTORC1 and mTORC2), thereby suppressing the activation of AKT and its downstream pro-survival and pro-growth signals [3] [4].

Key Technical Insights & Troubleshooting

- **Steep Exposure-Response Relationship:** The relationship between pAkt inhibition and tumor growth inhibition follows a **steep sigmoid curve** [1]. This means that efficacy is highly sensitive to achieving the target modulation threshold.
- **Matrix is Critical:** Be aware of the biomarker measurement matrix. The 35-45% threshold was validated in **tumor tissue** in preclinical models and **platelet-rich plasma** in the clinic [1]. Using a different matrix (e.g., whole plasma) may alter results.
- **Clinical Toxicity Considerations:** While achieving sufficient pAkt inhibition is crucial for efficacy, note that the **40 mg daily dose** of **Apitolisib** was associated with significant on-target toxicities in clinical trials (e.g., hyperglycemia, rash, pneumonitis) [2] [5]. This highlights the narrow therapeutic window.

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